5-硝基噻吩-2-酰氯

描述

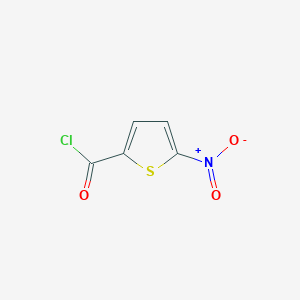

5-Nitrothiophene-2-carbonyl chloride is a chemical compound belonging to the nitrothiophene family, characterized by a nitro group attached to a thiophene ring. Its unique structure contributes to diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of nitrothiophene derivatives, including 5-Nitrothiophene-2-carbonyl chloride, involves various chemical reactions. For instance, Newcombe and Norris (1979) described the reactions of nitrothiophenes leading to complex mixtures of products through processes like SRN1, SN2, and electron transfer reactions (Newcombe & Norris, 1979).

Molecular Structure Analysis

The molecular structure of nitrothiophene derivatives has been extensively studied. Tarı, Gümüş, and Ağar (2015) analyzed the molecular structure of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, using techniques like X-ray diffraction and density functional theory (DFT) (Tarı, Gümüş, & Ağar, 2015).

Chemical Reactions and Properties

Nitrothiophenes undergo various chemical reactions due to their functional groups. For example, Threadgill et al. (1991) synthesized nitrothiophene carboxamides and evaluated them as radiosensitizers and cytotoxins (Threadgill et al., 1991).

Physical Properties Analysis

The physical properties of nitrothiophene derivatives, such as solubility, melting point, and crystalline structure, are important for understanding their behavior in different environments. Johnson, Reid, and Paul (1971) investigated the crystal structures of related nitrothiophene compounds, providing insights into their physical characteristics (Johnson, Reid, & Paul, 1971).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of nitrothiophene derivatives, are influenced by their molecular structure. Casado et al. (2003) studied the spectroscopic and electrochemical properties of nitro-functionalized oligothiophenes, demonstrating their potential as electroactive materials (Casado et al., 2003).

科学研究应用

癌症治疗的放射增敏剂和细胞毒素:硝基噻吩衍生物,包括与5-硝基噻吩-2-酰氯相关的结构,已显示出作为放射增敏剂和生物还原活化细胞毒素的潜力。这些化合物在治疗缺氧哺乳动物细胞和癌症方面特别有效 (Threadgill et al., 1991)。

生物传感器的生色团:这些衍生物用于制备推挽式生色团,表现出较大的正溶剂变色性。这使得它们适用于生物传感器 (Wu et al., 1999)。

放射增敏效率:一些特定的硝基噻吩衍生物,如5-NTMA、5-NTM、4-和5-NTCA,已显示出有希望的放射增敏效率和对中国仓鼠细胞的低毒性,表明在体内应用的潜力 (Breccia et al., 1990)。

抗菌剂:与5-硝基噻吩-2-酰氯相关的,以5-羰基-(4-氨基-3-氰基噻吩-2-硫代-5-基)-8-羟基喹啉结构合成的化合物具有作为抗菌剂的潜力,表现出各种结构和反应 (Khalil et al., 2000)。

抗寄生虫活性:与4-硝基噻吩类似物相比,5-硝基噻吩的衍生物表现出更好的电化学性质和抗寄生虫活性,使其适用于治疗锥虫感染 (Toro et al., 2021)。

光化学应用:5-硝基噻吩衍生物上的光化学取代反应,如2,3-二碘-5-硝基噻吩,可以扩大规模合成2-芳基衍生物 (D’Auria et al., 2000)。

安全和危害

Safety data sheets indicate that 5-Nitrothiophene-2-carbonyl Chloride may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name |

5-nitrothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEANWQDRDXPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507887 | |

| Record name | 5-Nitrothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrothiophene-2-carbonyl chloride | |

CAS RN |

39978-57-9 | |

| Record name | 5-Nitrothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

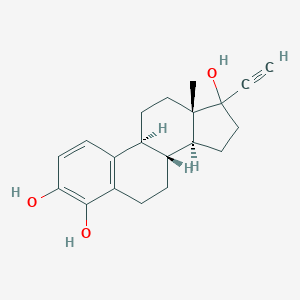

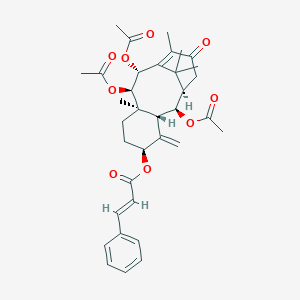

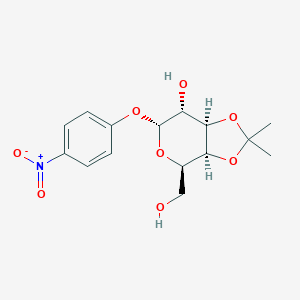

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)